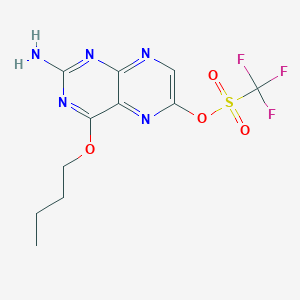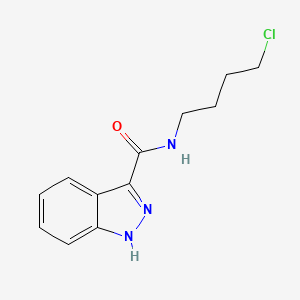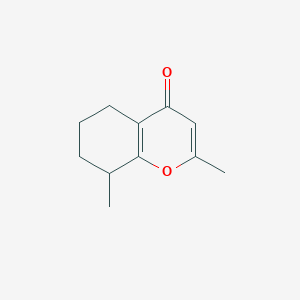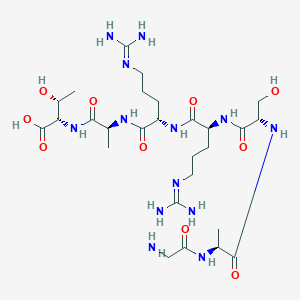![molecular formula C26H26O3 B14240048 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one CAS No. 511226-18-9](/img/structure/B14240048.png)
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexanone core with two hydroxyphenylmethylidene groups attached, making it a derivative of chalcones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclohexanone and 4-hydroxy-3-(prop-2-en-1-yl)benzaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation and oxidative stress, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar core structure but different substituents.
Flavonoids: Natural compounds with similar biological activities.
Curcuminoids: Compounds derived from turmeric with similar anti-inflammatory properties.
Uniqueness
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
511226-18-9 |
|---|---|
Molecular Formula |
C26H26O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxy-3-prop-2-enylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C26H26O3/c1-3-6-20-14-18(10-12-24(20)27)16-22-8-5-9-23(26(22)29)17-19-11-13-25(28)21(15-19)7-4-2/h3-4,10-17,27-28H,1-2,5-9H2 |
InChI Key |
NNFGVWUHNPWRCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)CC=C)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
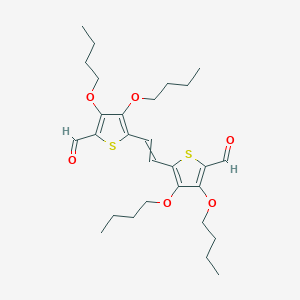
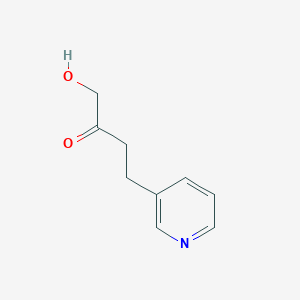
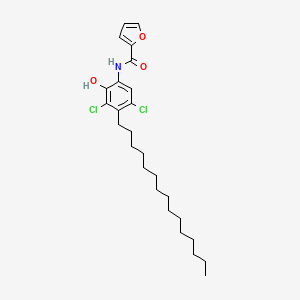
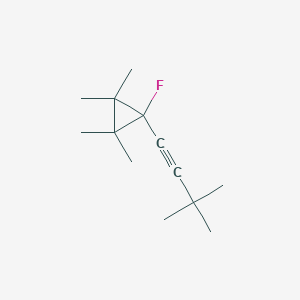
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
